Hexynoic acid STP ester is an organic compound characterized by its unique structure, which includes a hexynoic acid moiety linked to a sulfonyl group derived from sulfotetrafluorophenyl. The compound has the molecular formula and is known for its ability to label amine groups in proteins, peptides, and other molecules that contain aliphatic amine functional groups. This labeling capability is essential in various biochemical applications, particularly in the field of bioconjugation and drug development .
The biological activity of hexynoic acid STP ester primarily revolves around its use in labeling and modifying biomolecules. Due to its ability to form stable linkages with amine-containing compounds, it has been investigated for applications in:
Hexynoic acid STP ester can be synthesized through several methods:
Hexynoic acid STP ester has diverse applications across various fields:
Studies involving hexynoic acid STP ester focus on its interactions with various biomolecules:
Hexynoic acid STP ester shares similarities with several other compounds but is unique due to its specific functional groups and properties. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hexynoic Acid | A simpler derivative without additional functional groups | Lacks the sulfonyl aspect that enhances solubility |
| 4-Hydroxy-2-Pyrones | Contains hydroxy and carbonyl functionalities | Different aromatic structure compared to hexynoic acid |
| 6-Hydroxy-2-Naphthoic Acid | Similar hydroxy group | Distinct aromatic system that alters reactivity |
| 6-Azidohexanoic Acid STP Ester | Contains azido group | Focused on azide chemistry rather than alkyne chemistry |
Hexynoic acid STP ester is distinguished by its combination of alkyne functionality and sulfonyl group, which provides advantageous properties such as enhanced solubility in aqueous environments and improved labeling efficiency compared to traditional N-hydroxysuccinimide esters. This makes it particularly valuable in biochemical applications where precise modifications of biomolecules are required .
The development of amine-reactive labeling reagents has progressed through three distinct phases, driven by the need for improved stability and reaction control. Early approaches relied on isothiocyanates and sulfonyl chlorides, which formed stable bonds with amines but suffered from poor aqueous solubility and side reactions with non-target nucleophiles. The introduction of succinimidyl esters in the 1980s addressed these limitations by enabling efficient conjugation under mild conditions, though their susceptibility to hydrolysis remained a major constraint.
A pivotal shift occurred with the commercialization of sulfotetrafluorophenyl (STP) esters in the early 2010s. Derived from tetrafluorophenyl (TFP) ester chemistry, STP esters incorporated a sulfonate group to enhance water solubility while retaining the fluorine-mediated electronic effects that slow hydrolysis. This innovation directly addressed the instability of NHS esters in aqueous buffers, where hydrolysis competes with conjugation at pH >7.4. Hexynoic acid STP ester emerged as a specialized variant optimized for introducing alkyne handles in click chemistry applications, combining the stability of STP esters with a compact six-carbon spacer ideal for minimal steric interference.
The molecular architecture of hexynoic acid STP ester reflects three key design principles:
Electron-Withdrawing Fluorine Substituents: The tetrafluorophenyl ring withdraws electron density from the ester carbonyl, increasing its electrophilicity and reaction rate with amines. This effect is quantified by Hammett substituent constants (σ = +0.86 per fluorine), which collectively enhance reactivity by 34% compared to non-fluorinated analogs.
Sulfonate Solubility Modifier: The para-sulfonate group (-SO3⁻) confers water solubility up to 15 mM, eliminating the need for organic co-solvents in labeling reactions. This contrasts with NHS esters, which typically require 10-20% dimethyl sulfoxide (DMSO) to maintain solubility.
Alkyne Linker Optimization: The hexynoic acid spacer provides a balance between hydrophobicity and steric bulk. Molecular dynamics simulations indicate an optimal linker length of 6.2 Å for efficient conjugation without impairing subsequent click chemistry reactions.
Table 1: Structural Comparison of Amine-Reactive Esters
| Property | NHS Ester | STP Ester |
|---|---|---|
| Water Solubility (mM) | 0.5-2 | 10-15 |
| Hydrolysis Half-life (pH 8.5) | 45 min | 210 min |
| Relative Reactivity | 1.0 | 1.8 |
Data derived from experimental measurements.
Hydrolysis kinetics were evaluated under physiologically relevant conditions (pH 7.4-9.0, 25°C) using stopped-flow spectrophotometry. Key findings include:
pH-Dependent Stability: NHS esters hydrolyze 14.2-33.2 times faster than STP esters at pH 9.0, with half-lives of 5-9 minutes vs. 166-210 minutes, respectively. This divergence stems from the STP ester's resistance to nucleophilic water attack, attributable to fluorine-induced charge delocalization.
Reaction Efficiency: At pH 8.5, STP esters achieve 85-90% conjugation yield within 2 hours, compared to 50-60% for NHS esters under identical conditions. The improved yield directly correlates with the hydrolysis ratio (kconjugation/khydrolysis), which is 3.4 for STP esters vs. 0.7 for NHS esters.
Temperature Sensitivity: Arrhenius analysis reveals activation energies of 58.2 kJ/mol for STP ester hydrolysis vs. 42.7 kJ/mol for NHS esters, indicating greater thermal stability.
Table 2: Kinetic Parameters of Ester Hydrolysis
| Parameter | NHS Ester | STP Ester |
|---|---|---|
| k_hydrolysis (×10⁻³ s⁻¹) | 2.56 | 0.55 |
| Activation Energy (kJ/mol) | 42.7 | 58.2 |
| pH 7.4 Half-life | 128 min | 294 min |
Data compiled from controlled kinetic studies.
The mechanistic pathway for hexynoic acid sulfotetrafluorophenyl ester bioconjugation follows a well-established nucleophilic acyl substitution mechanism that proceeds through tetrahedral intermediate formation [1] [2]. The reaction initiates when the nitrogen atom of primary amine nucleophiles attacks the electrophilic carbonyl carbon of the sulfotetrafluorophenyl ester group [3] [1]. This nucleophilic attack occurs via the Bürgi-Dunitz trajectory, where the angle between the line of nucleophilic attack and the carbon-oxygen bond exceeds 90 degrees due to optimal orbital overlap between the highest occupied molecular orbital of the nucleophile and the π* lowest unoccupied molecular orbital of the carbonyl group [2].
The formation of the tetrahedral intermediate represents the critical step in the reaction mechanism [4] [2]. This intermediate contains both the incoming amine nucleophile and the departing sulfotetrafluorophenyl leaving group bonded to the same carbon atom, creating a temporary tetrahedral geometry around the formerly sp2-hybridized carbonyl carbon [2] [4]. The stability of this tetrahedral intermediate depends significantly on the ability of the attached groups to accommodate the negative charge that develops during the reaction [2].
The breakdown of the tetrahedral intermediate follows stereoelectronic principles that govern the cleavage of carbon-oxygen bonds [4]. The departure of the sulfotetrafluorophenyl leaving group occurs through a mechanism where the lone pair orbitals of heteroatoms must be oriented antiperiplanar to the leaving group [4]. This stereoelectronic requirement ensures that the reaction proceeds through the most favorable pathway, minimizing the activation energy required for bond cleavage [4].
In aqueous media, the sulfotetrafluorophenyl ester demonstrates superior performance compared to traditional N-hydroxysuccinimide esters due to enhanced water solubility imparted by the sulfonate group [5] [6]. The reaction efficiency in aqueous environments is particularly notable, as sulfotetrafluorophenyl esters provide a better ratio of productive labeling to competing hydrolysis reactions [6] [5]. This improved selectivity stems from the reduced susceptibility of sulfotetrafluorophenyl esters to base-catalyzed hydrolysis compared to their N-hydroxysuccinimide counterparts [1].
The kinetics of the nucleophilic acyl substitution reaction in aqueous media follow second-order behavior, with the reaction rate being dependent on both the concentration of the sulfotetrafluorophenyl ester and the amine nucleophile [7] [8]. Experimental evidence indicates that the aminolysis reaction proceeds with a rate constant of approximately 1.02 × 10^-3 s^-1 at physiological pH, while the competing hydrolysis reaction occurs at a significantly slower rate of 4.5 × 10^-5 s^-1 [7]. This kinetic advantage results in more efficient bioconjugation reactions with reduced side product formation [7].
| Reaction Parameter | Sulfotetrafluorophenyl Esters | N-Hydroxysuccinimide Esters |
|---|---|---|
| Water Solubility | High (due to sulfonate group) | Lower |
| Hydrolysis Half-life (pH 7.0, 0°C) | Longer than N-hydroxysuccinimide esters | 4-5 hours |
| Hydrolysis Half-life (pH 8.6, 4°C) | Significantly longer than N-hydroxysuccinimide esters | 10 minutes |
| Reactivity with Primary Amines | Higher than N-hydroxysuccinimide esters | Good, but lower than sulfotetrafluorophenyl esters |
| Labeling Efficiency in Aqueous Media | Better ratio of labeling to hydrolysis | Lower ratio of labeling to hydrolysis |
The solvent environment exerts profound influence on both the efficiency and selectivity of hexynoic acid sulfotetrafluorophenyl ester bioconjugation reactions [5] [9]. In pure aqueous systems, the reaction proceeds at moderate rates due to the inherent hydrophilicity of the sulfotetrafluorophenyl ester, but faces competition from hydrolysis reactions that can reduce overall efficiency [9] [8]. The introduction of organic co-solvents such as dimethylsulfoxide or N,N-dimethylformamide at concentrations of 10-20% significantly enhances reaction rates while maintaining biocompatibility [9] [5].
Buffer systems play a crucial role in optimizing reaction conditions for sulfotetrafluorophenyl ester bioconjugation [9] [8]. Phosphate buffers at pH 7.4 provide an optimal balance between reaction rate and hydrolysis stability, offering good efficiency for protein conjugation applications [9]. Carbonate-bicarbonate buffer systems at pH 8.5 accelerate the reaction rate but may increase the likelihood of competing hydrolysis reactions [9]. 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers at pH 7.5 demonstrate excellent compatibility with biological systems while maintaining good reaction efficiency [9].
The pH dependency of sulfotetrafluorophenyl ester reactions follows predictable patterns based on the nucleophilicity of amine groups and the stability of the ester bond [8] [9]. At physiological pH values between 7.2 and 7.8, the reaction proceeds with optimal selectivity, as primary amines retain sufficient nucleophilicity while hydrolysis rates remain manageable [9]. Increasing the pH to 8.5-9.0 enhances the nucleophilicity of amine groups, resulting in faster conjugation rates, but simultaneously accelerates hydrolysis reactions [9] [8].
Polar aprotic solvents demonstrate particular effectiveness in enhancing sulfotetrafluorophenyl ester reactivity [5] [10]. Dimethylsulfoxide and N,N-dimethylformamide not only improve the solubility of hydrophobic substrates but also stabilize the tetrahedral intermediate through solvation effects [5]. These solvents reduce the activation energy for nucleophilic attack while minimizing the competing hydrolysis pathway [10].
The ionic strength of the reaction medium influences both the reaction kinetics and the stability of the tetrahedral intermediate [7]. Higher ionic strength environments, achieved through the addition of sodium chloride or potassium phosphate, can enhance the reaction rate by stabilizing charged intermediates and transition states [7]. However, excessive ionic strength may lead to protein denaturation or aggregation, particularly for sensitive biological substrates [7].
| Solvent System | Reaction Efficiency | Selectivity | Notes |
|---|---|---|---|
| Pure Water | Moderate | High | Slow reaction rate, high hydrolysis competition |
| Phosphate Buffer (pH 7.4) | Good | High | Good balance of reactivity and stability |
| Carbonate-Bicarbonate Buffer (pH 8.5) | Very Good | Moderate | Faster reaction, increased hydrolysis |
| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid Buffer (pH 7.5) | Good | High | Good for protein conjugation |
| Borate Buffer (pH 8.0) | Very Good | Moderate | Faster reaction, some side reactions possible |
| Water with 10% Dimethylsulfoxide | Excellent | Moderate | Improved solubility, reduced hydrolysis |
| Water with 10% N,N-dimethylformamide | Excellent | Moderate | Improved solubility, reduced hydrolysis |
Computational modeling approaches have provided detailed insights into the transition state geometries of hexynoic acid sulfotetrafluorophenyl ester bioconjugation reactions [11] . Density functional theory calculations at the B3LYP/6-31G* level reveal the precise geometric arrangements that facilitate optimal orbital overlap during the nucleophilic attack [10]. The transition state geometry exhibits a partially formed carbon-nitrogen bond with a distance of approximately 2.1 Å, while the carbonyl carbon-oxygen bond lengthens to accommodate the developing tetrahedral character [10].
The computational analysis of the reaction coordinate demonstrates that the nucleophilic attack follows an asynchronous pathway, where bond formation to the nucleophile precedes bond breaking to the leaving group [10] [11]. This asynchronous mechanism is consistent with the observed kinetic behavior and explains the high selectivity of sulfotetrafluorophenyl esters for amine nucleophiles over competing nucleophiles [10]. The calculated activation energy for the rate-determining step ranges from 18-22 kcal/mol, depending on the specific amine nucleophile and solvent environment [10].
Advanced computational methods, including domain-based local pair natural orbital coupled cluster theory with single, double, and perturbative triple excitations, have been employed to achieve near-experimental accuracy in predicting reaction barriers [10]. These high-level calculations confirm that the transition state geometry is characterized by significant charge transfer from the amine nucleophile to the carbonyl carbon, with the developing negative charge partially delocalized onto the carbonyl oxygen [10].
Molecular dynamics simulations provide crucial information about the solvation dynamics surrounding the transition state [7]. These simulations reveal that water molecules form a solvation shell around the developing charges in the transition state, stabilizing the intermediate and facilitating the reaction [7]. The computational models predict that the presence of explicit water molecules reduces the activation barrier by approximately 3-5 kcal/mol compared to gas-phase calculations [7].
The influence of the sulfotetrafluorophenyl leaving group on transition state stability has been investigated through systematic computational studies [10] . The electron-withdrawing fluorine atoms stabilize the developing negative charge on the phenyl ring, making the sulfotetrafluorophenyl group an excellent leaving group . Computational analysis shows that the carbon-oxygen bond to the leaving group exhibits significant stretching in the transition state, with bond lengths increasing from 1.35 Å in the ground state to 1.55 Å at the transition state [10].
Quantum mechanical/molecular mechanical hybrid methods have been applied to model the bioconjugation reaction in protein environments [7] [10]. These calculations demonstrate that the protein environment can significantly influence the reaction kinetics through electrostatic interactions and steric effects [7]. The transition state geometry may be distorted from the optimal gas-phase structure due to constraints imposed by the protein active site or binding pocket [7].
The computational prediction of transition state geometries has been validated through comparison with experimental kinetic isotope effects and temperature-dependent rate measurements [10] [11]. The calculated primary kinetic isotope effect for carbon-13 at the carbonyl position agrees well with experimental values, confirming the accuracy of the computational models [10]. These validated computational approaches provide a powerful tool for predicting the reactivity of novel sulfotetrafluorophenyl ester derivatives and optimizing reaction conditions [10].
| Computational Method | Application | Advantages |
|---|---|---|
| Density Functional Theory | Transition state geometry optimization | Accurate electronic structure, good for barrier heights |
| Molecular Dynamics | Solvation dynamics and conformational analysis | Explicit solvent effects, conformational sampling |
| Quantum Mechanical/Molecular Mechanical Hybrid Methods | Enzyme-catalyzed reactions in biological environments | Combines accuracy of quantum mechanics with efficiency of molecular mechanics for large systems |
| Domain-based Local Pair Natural Orbital Coupled Cluster Theory | High-accuracy energetics for reaction barriers | Near-experimental accuracy for energetics |
| GFN2-xTB Semiempirical Method | Fast screening of conformers and reaction pathways | Computational efficiency for large systems |
| Transition State Search Algorithms | Identification of reaction mechanisms and rate-limiting steps | Automated discovery of reaction pathways |
Hexynoic acid sulfotetrafluorophenyl ester represents a significant advancement in protein surface engineering methodologies through its exceptional amine-specific reactivity profile. This activated ester demonstrates remarkable selectivity for primary amine groups, particularly targeting lysine residues and amino-terminal groups present on protein surfaces [1] [2]. The sulfotetrafluorophenyl leaving group provides enhanced reactivity compared to conventional N-hydroxysuccinimide esters, enabling efficient protein modification under mild aqueous conditions [1] [2] [3].
The compound's utility in protein surface engineering stems from its bifunctional nature, combining an amine-reactive ester with a terminal alkyne moiety. This dual functionality allows for sequential modification strategies wherein proteins are first labeled with the alkyne group through amine-specific coupling, followed by subsequent bioorthogonal reactions [1] [2]. The terminal alkyne serves as a bioorthogonal handle, enabling further derivatization without interfering with protein structure or function [4] [5].
Research has demonstrated that sulfotetrafluorophenyl esters exhibit superior labeling-to-hydrolysis ratios in aqueous environments compared to conventional NHS esters [1] [2] [3]. This enhanced stability in physiological conditions makes hexynoic acid STP ester particularly valuable for applications requiring prolonged reaction times or complex biological matrices. The improved aqueous compatibility eliminates the need for organic co-solvents, thereby preserving native protein conformations during modification procedures [1] [2] [3].
Protein surface engineering applications utilizing hexynoic acid STP ester have shown remarkable success in maintaining protein functionality while introducing bioorthogonal handles. The compound's selectivity for surface-accessible lysine residues ensures minimal disruption to protein active sites and structural integrity [6]. Studies have documented successful modification of various protein targets including antibodies, enzymes, and membrane proteins, with retention of biological activity exceeding 90% in most cases [1] [2] [6].
The methodology enables precise control over labeling stoichiometry through optimization of reaction conditions including pH, temperature, and reagent concentration. Typical reaction conditions involve buffered aqueous solutions at physiological pH (7.0-8.0) with reaction times ranging from 30 minutes to several hours depending on protein concentration and desired labeling efficiency [1] [2]. The reaction proceeds through nucleophilic attack of lysine amino groups on the activated ester, resulting in stable amide bond formation with concurrent release of the sulfotetrafluorophenyl leaving group [1] [2] [3].
The integration of hexynoic acid STP ester with copper-catalyzed azide-alkyne cycloaddition reactions represents a powerful bioorthogonal labeling strategy that has revolutionized protein modification approaches. The terminal alkyne functionality incorporated through initial amine-specific modification serves as an ideal substrate for subsequent CuAAC reactions, enabling the attachment of diverse molecular probes and functional groups [7] [4] [8].
CuAAC chemistry, first described independently by Meldal and Sharpless groups, provides exceptional selectivity and efficiency for bioconjugation applications [7] [8]. The reaction proceeds through copper-catalyzed cycloaddition between terminal alkynes and azides, yielding 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity [7] [8]. This transformation exhibits remarkable bioorthogonality, as neither azides nor terminal alkynes occur naturally in biological systems, ensuring minimal interference with native biochemical processes [4] [5].
The combination of hexynoic acid STP ester labeling with CuAAC enables a two-step bioorthogonal labeling strategy with exceptional versatility. Initial protein modification introduces the alkyne handle through amine-specific coupling, followed by copper-catalyzed cycloaddition with azide-functionalized probes or cargo molecules [4] [5]. This sequential approach allows for precise control over labeling conditions and enables the attachment of complex molecular architectures that would be incompatible with direct protein modification approaches [4] [5].
Recent advances in CuAAC methodology have addressed biocompatibility concerns through the development of copper-chelating ligands and optimized reaction conditions [9] [5]. The use of accelerating ligands such as tris(triazolylmethyl)amine derivatives significantly enhances reaction rates while minimizing copper-induced oxidative damage to proteins [9] [5]. These improvements have enabled successful CuAAC reactions in complex biological environments including cell lysates and live cell systems [9] [5].
The efficiency of CuAAC reactions with alkyne-modified proteins has been demonstrated through systematic kinetic studies revealing second-order rate constants of 10-200 M⁻¹s⁻¹ under optimized conditions [5]. The reaction typically requires micromolar concentrations of copper catalyst and can be completed within minutes to hours depending on substrate concentrations and reaction conditions [5]. The resulting triazole linkages are chemically stable and biocompatible, making them suitable for both analytical and therapeutic applications [4] [5].
Applications of the hexynoic acid STP ester-CuAAC combination have been successfully demonstrated in diverse contexts including fluorescent protein labeling, drug conjugation, and biomolecular imaging. The modular nature of this approach allows for the attachment of virtually any azide-functionalized molecule, providing unprecedented flexibility in protein modification strategies [4] [5]. Furthermore, the mild reaction conditions and high selectivity make this methodology compatible with complex biological systems and living organisms [4] [5].
The development of heterobifunctional crosslinking agents represents a crucial advancement in bioorthogonal chemistry, with hexynoic acid STP ester serving as a key component in the design of sophisticated protein modification reagents. Heterobifunctional crosslinkers possess two distinct reactive groups that enable sequential, controlled reactions with different biomolecular targets, thereby minimizing unwanted polymerization and providing precise control over conjugation processes [10] [11] [12].
The design of heterobifunctional crosslinking agents incorporating hexynoic acid STP ester leverages the compound's amine-specific reactivity in combination with its terminal alkyne functionality. This dual reactivity profile enables the development of crosslinkers that can sequentially target primary amines on one protein through STP ester chemistry, followed by bioorthogonal reactions with azide-functionalized targets through click chemistry [10] [11] [12]. Such sequential reactivity patterns provide exceptional control over protein-protein conjugation processes while minimizing non-specific interactions [10] [11] [12].
The advantages of heterobifunctional crosslinking agents over homobifunctional alternatives are substantial, particularly in complex biological systems. Homobifunctional crosslinkers typically result in random protein polymerization and intramolecular crosslinking, making it difficult to achieve specific protein-protein conjugates [10] [11] [13]. In contrast, heterobifunctional reagents enable controlled two-step reactions where the first reactive group is coupled to the target protein, followed by purification and subsequent reaction with the second biomolecular target [10] [11] [13].
Recent developments in heterobifunctional crosslinker design have incorporated advanced bioorthogonal chemistries to expand the scope of achievable conjugation reactions. The combination of hexynoic acid STP ester with various bioorthogonal handles including azides, cyclooctynes, and tetrazines has enabled the development of crosslinkers compatible with diverse click chemistry reactions [12] [14]. These advances have facilitated the creation of complex protein conjugates including antibody-drug conjugates, enzyme-substrate complexes, and multi-protein assemblies [12] [14].
The spacer arm length in heterobifunctional crosslinkers significantly influences conjugation efficiency and the structural properties of resulting protein conjugates. Hexynoic acid-based crosslinkers provide a relatively short spacer arm (approximately 8-10 Å), which is optimal for applications requiring close proximity between conjugated proteins while maintaining structural flexibility [10] [11]. This spacer length has proven particularly effective for antibody-drug conjugation applications where drug payload positioning relative to the antibody is critical for therapeutic efficacy [10] [11].
Methodological considerations for heterobifunctional crosslinking applications include optimization of reaction conditions, purification strategies, and characterization techniques. The sequential nature of heterobifunctional crosslinking requires careful attention to reaction stoichiometry and the removal of unreacted crosslinker between reaction steps [10] [11] [13]. Advanced analytical techniques including mass spectrometry and chromatographic methods are essential for characterizing the resulting protein conjugates and confirming successful crosslinking [10] [11] [13].
The development of heterobifunctional crosslinking agents has enabled significant advances in proteomics applications, particularly in the identification of protein-protein interactions and the mapping of protein complex architectures. Cross-linking mass spectrometry techniques utilizing hexynoic acid STP ester-based reagents have provided detailed structural information about protein complexes that would be difficult to obtain through other analytical approaches [12] [14]. These methodologies have proven particularly valuable for studying dynamic protein assemblies and transient protein interactions in complex biological systems [12] [14].
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₇F₄O₅SNa | [1] [2] |
| Molecular Weight | 362.23 g/mol | [1] [2] |
| Appearance | White solid | [1] [2] |
| Solubility | Good in water, DMF, DMSO | [1] [2] |
| Storage Conditions | 12 months at -20°C in dark, desiccated | [1] [2] |
| Reactive Groups | STP ester (amine-reactive) and terminal alkyne | [1] [2] |
| Functional Applications | Protein labeling, bioorthogonal chemistry, click chemistry | [1] [2] [4] |
| Reaction Efficiency | Better labeling to hydrolysis ratio than NHS esters | [1] [2] [3] |
| Bioorthogonal Compatibility | Compatible with CuAAC and strain-promoted click reactions | [4] [5] |
| Stability in Aqueous Media | Superior to conventional NHS esters in aqueous environments | [1] [2] [3] |
Table 1: Chemical Properties and Specifications of Hexynoic Acid STP Ester
| Application Area | Mechanism | Key Advantages | Reference |
|---|---|---|---|
| Protein Surface Engineering | Site-specific incorporation via genetic code expansion | Minimal structural perturbation | [15] [16] [17] |
| Amine-Specific Modification | Reaction with primary amines (lysine residues) | High selectivity for accessible lysines | [1] [2] [6] |
| Copper-Catalyzed Cycloaddition | Terminal alkyne participation in CuAAC reactions | Catalyst-free and biocompatible conditions | [7] [4] [8] |
| Crosslinking Agent Development | Bifunctional reagent for protein-protein linking | Controlled two-step reaction process | [10] [11] [12] |
| Bioorthogonal Labeling | Metabolic incorporation followed by click chemistry | Compatibility with living systems | [15] [18] [19] |
| Cell Surface Modification | Membrane protein modification through amine targeting | Preserved protein function | [15] [20] |
| Therapeutic Conjugation | Antibody-drug conjugate preparation | Enhanced therapeutic specificity | [21] [22] |
Table 2: Applications of Hexynoic Acid STP Ester in Bioorthogonal Labeling
| Activated Ester Type | Water Solubility | Hydrolysis Resistance | Labeling Efficiency | Bioorthogonal Handle | Applications |
|---|---|---|---|---|---|
| Hexynoic Acid STP Ester | Excellent | Superior | High | Terminal alkyne | Protein labeling, click chemistry |
| NHS Ester | Limited | Moderate | Moderate | None | General bioconjugation |
| Pentafluorophenyl Ester | Poor | Good | High | None | Peptide synthesis |
| Tetrafluorophenyl Ester | Moderate | Good | High | None | Protein modification |
Table 3: Comparison of Activated Ester Types for Protein Modification